(Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-5-7-20(16(2)11-15)25-22(26)19(14-24)13-17-6-8-21-18(12-17)9-10-23(3,4)27-21/h5-8,11-13H,9-10H2,1-4H3,(H,25,26)/b19-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXALJYPCUAJDJ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OC(CC3)(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OC(CC3)(C)C)/C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a cyano group and a substituted chromene moiety. Its molecular formula is , with a molecular weight of approximately 320.42 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anti-inflammatory and anticancer contexts. Below are detailed findings from recent studies:
Anti-inflammatory Activity
-
Mechanism of Action :
- The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting a potential role in modulating immune responses .
- Molecular docking studies indicate strong interactions with inflammatory mediators such as COX-2 and iNOS, which are critical in the inflammatory pathway .
-
In Vivo Studies :
- In animal models of inflammation (e.g., CFA-induced paw edema), the compound demonstrated significant anti-edematogenic effects comparable to standard anti-inflammatory drugs like dexamethasone .
- Doses of 50 mg/kg resulted in a notable reduction in leukocyte migration during zymosan-induced peritonitis, highlighting its potential as an anti-inflammatory agent .
Anticancer Potential
-
Cytotoxicity Studies :
- Preliminary cytotoxicity assays indicate that the compound selectively targets cancer cell lines while sparing normal cells, which is crucial for therapeutic applications .
- The mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .
- Research Findings :
Data Table: Summary of Biological Activities
| Activity | Mechanism | Model/Study Type | Results |
|---|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β and TNFα production | In vitro (macrophage cultures) | Significant reduction in cytokine levels |
| Interaction with COX-2 and iNOS | In vivo (CFA-induced paw edema) | Comparable efficacy to dexamethasone | |
| Anticancer | Induction of apoptosis | Cytotoxicity assays | Selective cytotoxicity against cancer cells |
| Mitochondrial pathway activation | Xenograft models | Reduced tumor growth observed |
Case Studies
- Inflammation Model :
- Cancer Treatment :
Q & A
Q. What are the established synthetic routes for (Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide?
Methodological Answer: The compound can be synthesized via substitution and condensation reactions. For example, describes a protocol for structurally similar intermediates, where substitution under alkaline conditions (e.g., KOH/EtOH) followed by iron-mediated reduction and condensation with cyanoacetic acid yields the desired product. Multi-component reactions (MCRs), as in , offer an alternative using isocyanide-based pathways to assemble the cyanoacrylamide core. Key steps include:
- Substitution : Reacting halogenated precursors with alcohols under alkaline conditions (e.g., 60°C, 12 hrs).
- Reduction : Iron powder in acidic media (HCl, 80°C) to convert nitro groups to amines.
- Condensation : Cyanoacetic acid with a condensing agent (e.g., DCC/DMAP) at room temperature .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 13C NMR : Validates the cyano group (δ ~110-120 ppm) and carbonyl moieties (amide C=O at δ ~165-175 ppm). For example, reports 13C NMR data for similar acetamides, with methyl groups appearing at δ 20-30 ppm.
- IR Spectroscopy : Confirms nitrile (C≡N stretch: ~2200 cm⁻¹) and amide (N-H bend: ~1550 cm⁻¹; C=O: ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₃H₂₅N₂O₂ requires m/z 369.19) .
Advanced Research Questions
Q. How can crystallization conditions be optimized for structural validation?
Methodological Answer: Use SHELX software ( ) for single-crystal X-ray diffraction (SC-XRD). Key parameters:
- Solvent Selection : High-polarity solvents (DMF/EtOH mixtures) promote crystal growth.
- Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hrs reduces twinning.
- Validation : Check for R-factor convergence (<5%) and ADDSYM/PLATON validation ( ). Example: Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () crystallized in a monoclinic system (space group P2₁/c), with Z'=1 and hydrogen-bonded networks stabilizing the structure .
Q. How to resolve contradictions in reaction yields from different synthetic protocols?
Methodological Answer:
- Design of Experiments (DoE) : Vary pH ( uses pH 9-11 for substitution), temperature (40-80°C), and catalysts (e.g., ZnCl₂ in ).
- Analytical Monitoring : Use HPLC-MS to track intermediate formation (e.g., nitro-to-amine conversion in ).
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., pH impacts substitution efficiency by 30%) .
Q. How to analyze hydrogen bonding patterns for supramolecular interactions?
Methodological Answer: Apply graph set analysis ( ) to categorize hydrogen bonds (e.g., S(6) motifs for amide-NH⋯O=C interactions). Steps:
Q. What stability considerations are critical under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC to assess decomposition points (e.g., >200°C for similar acrylamides).
- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 4-10, 40°C). shows acetamide hydrolysis under strong acid (pH <2).
- Light Sensitivity : UV-Vis monitoring (λmax ~300 nm) to detect photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
